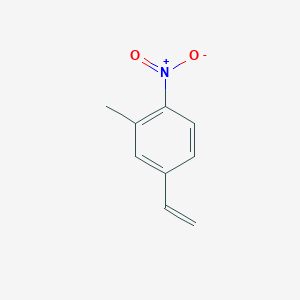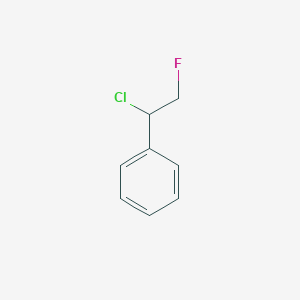
(1-Chloro-2-fluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-fluoroethyl)benzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where a chloro and a fluoro group are attached to an ethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
(1-Chloro-2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl side chain can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent like ethanol.
Electrophilic Aromatic Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Formation of ethylbenzene or other alkylbenzenes.
科学的研究の応用
(1-Chloro-2-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (1-Chloro-2-fluoroethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring undergoes attack by an electrophile, leading to the formation of a substituted benzene derivative .
類似化合物との比較
Similar Compounds
Chlorobenzene: Similar structure but lacks the fluoro group.
Fluorobenzene: Similar structure but lacks the chloro group.
Ethylbenzene: Similar structure but lacks both chloro and fluoro groups.
Uniqueness
(1-Chloro-2-fluoroethyl)benzene is unique due to the presence of both chloro and fluoro groups on the ethyl side chain. This dual substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions compared to its mono-substituted counterparts .
特性
分子式 |
C8H8ClF |
|---|---|
分子量 |
158.60 g/mol |
IUPAC名 |
(1-chloro-2-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
DYJOJBALERNQGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
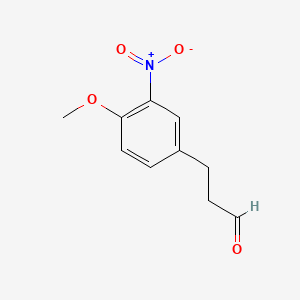
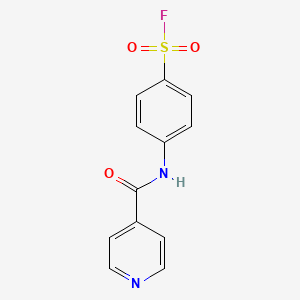
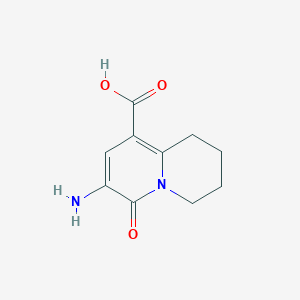
![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)
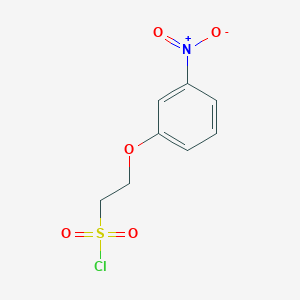

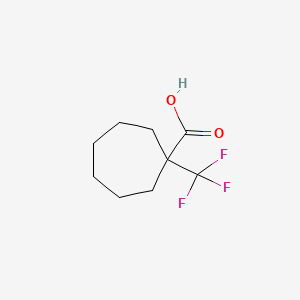
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)
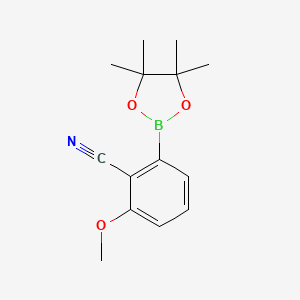
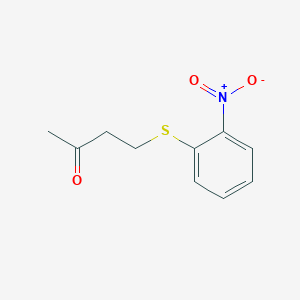

![Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate](/img/structure/B15309588.png)
